molecular formula C23H20N2S B12160786 N,3-bis(2-methylphenyl)-4-phenyl-1,3-thiazol-2-imine CAS No. 7595-70-2

N,3-bis(2-methylphenyl)-4-phenyl-1,3-thiazol-2-imine

Cat. No.: B12160786
CAS No.: 7595-70-2
M. Wt: 356.5 g/mol
InChI Key: ULZCLLHIHQIUDB-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes for N,3-bis(2-methylphenyl)-4-phenyl-1,3-thiazol-2-imine are not readily available in the literature.
    • researchers often use variations of thiazole synthesis methods, such as cyclization reactions involving thioamides and α-haloketones.
    • Industrial production methods may involve modifications of existing thiazole syntheses or custom approaches tailored to large-scale production.
  • Chemical Reactions Analysis

      N,3-bis(2-methylphenyl)-4-phenyl-1,3-thiazol-2-imine: can undergo various reactions:

    • Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
    • Major products depend on reaction conditions and substituents but may involve ring-opening, ring-closure, or functional group modifications.
  • Scientific Research Applications

      Biology: Investigations may explore its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Although no specific medical applications are reported, its structural features suggest potential bioactivity.

      Industry: It could serve as a precursor for novel materials or catalysts.

  • Mechanism of Action

    • The exact mechanism remains speculative due to limited data.
    • Potential molecular targets and pathways need further exploration.
  • Comparison with Similar Compounds

    Remember that while I’ve provided information based on available data, additional research and experimental work are essential for a comprehensive understanding of this compound

    Properties

    CAS No.

    7595-70-2

    Molecular Formula

    C23H20N2S

    Molecular Weight

    356.5 g/mol

    IUPAC Name

    N,3-bis(2-methylphenyl)-4-phenyl-1,3-thiazol-2-imine

    InChI

    InChI=1S/C23H20N2S/c1-17-10-6-8-14-20(17)24-23-25(21-15-9-7-11-18(21)2)22(16-26-23)19-12-4-3-5-13-19/h3-16H,1-2H3

    InChI Key

    ULZCLLHIHQIUDB-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4C

    Origin of Product

    United States

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